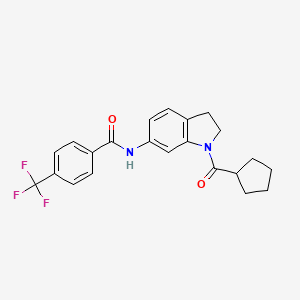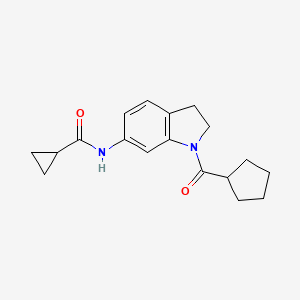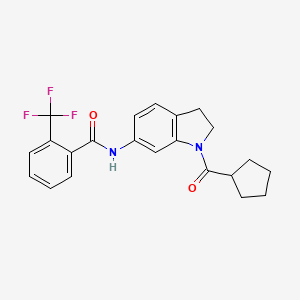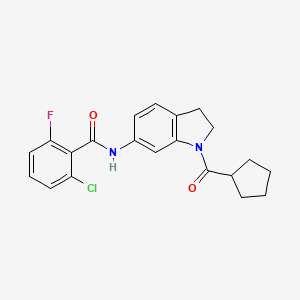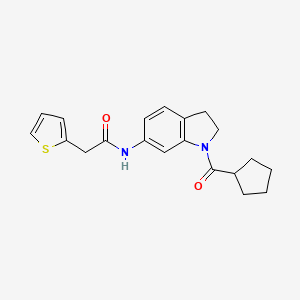
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide, otherwise known as CPT-2T, is a novel synthetic compound that has been studied extensively for its potential applications in scientific research. CPT-2T is a derivative of the indole-based compound CPT-1, which is itself a derivative of the naturally occurring indole alkaloid tryptamine. CPT-2T has been used in a variety of research applications due to its unique chemical structure and properties.
作用機序
CPT-2T acts as a substrate for MAO, an enzyme responsible for the metabolism of monoamines such as serotonin and dopamine. When CPT-2T is metabolized by MAO, it is converted to N-methyl-2-thiophen-2-ylacetamide, which is then further metabolized to form N-methyl-2-thiophen-2-ylacetic acid. This compound is then further metabolized to form N-methyl-2-thiophen-2-ylacetate, which is then excreted in the urine.
Biochemical and Physiological Effects
CPT-2T has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of MAO, which can lead to increased levels of monoamines such as serotonin and dopamine. CPT-2T has also been shown to modulate the activity of other enzymes involved in the metabolism of monoamines, such as catechol-O-methyltransferase (COMT). In addition, CPT-2T has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
実験室実験の利点と制限
CPT-2T has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. In addition, CPT-2T is relatively stable and can be stored for long periods of time. However, CPT-2T is not suitable for use in human clinical trials due to its potential toxicity.
将来の方向性
There are several potential future directions for research on CPT-2T. One potential direction is to further investigate its effects on MAO and other enzymes involved in the metabolism of monoamines. Another potential direction is to investigate its potential therapeutic applications, such as its use in the treatment of depression and anxiety. Additionally, further research could be conducted to investigate its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. Finally, further research could be conducted to investigate its potential toxicity and side effects.
合成法
CPT-2T can be synthesized from CPT-1 using a two-step process. The first step involves the conversion of CPT-1 to the corresponding acyl chloride using thionyl chloride. The acyl chloride is then reacted with 2-(thiophen-2-yl)acetamide to produce CPT-2T. This synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
CPT-2T has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase (MAO) in order to study the enzyme's activity. It has also been used as a model compound for studying the interactions between drugs and the human body. CPT-2T has also been used in studies of the pharmacological effects of indole alkaloids and their derivatives.
特性
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(13-17-6-3-11-25-17)21-16-8-7-14-9-10-22(18(14)12-16)20(24)15-4-1-2-5-15/h3,6-8,11-12,15H,1-2,4-5,9-10,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNIIOOERYBMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B6535927.png)
![1-[(4-chlorophenyl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperazine](/img/structure/B6535930.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B6535937.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B6535946.png)
![2-(thiophen-2-yl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535948.png)
![4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide](/img/structure/B6535956.png)
![2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535966.png)
![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535980.png)
![1-methanesulfonyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]piperidine-4-carboxamide](/img/structure/B6535981.png)
